Bile acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

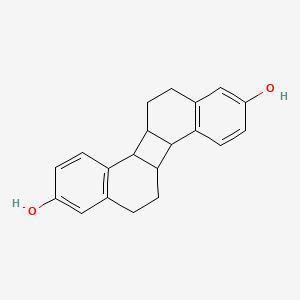

Bile salt is a sodium salt of the conjugate of any bile acid with either glycine or taurine. It is a cholanoid and an organic sodium salt.

Steroid acids and salts. The primary bile acids are derived from cholesterol in the liver and usually conjugated with glycine or taurine. The secondary bile acids are further modified by bacteria in the intestine. They play an important role in the digestion and absorption of fat. They have also been used pharmacologically, especially in the treatment of gallstones.

Wissenschaftliche Forschungsanwendungen

Bile Acid Meetings and Clinical Applications

Herbert Falk was instrumental in advancing the field of bile acid research and therapy. His initiatives led to the development of bile acid meetings which have significantly contributed to both the basic and clinical aspects of bile acid research. These meetings have been a platform for discussing fundamental aspects of bile acid biosynthesis, metabolism, and clinical applications of bile acid therapy. This demonstrates the importance of collaborative efforts and continued discourse in advancing scientific understanding and clinical practices related to bile acids (Hofmann, 2011).

Bile Acid and Cyclodextrin Interactions

The study of the binding behaviors and thermodynamics of cyclodextrin derivatives to bile acids is of significant scientific interest. Understanding this host-guest recognition mechanism and its thermodynamic origins is crucial for exploring the potential applications of these interactions in the human body, such as the clearance of bile acids, regulation of bile acid balance, and treatment of diseases. This research facilitates a molecular-level understanding of molecular recognition mechanisms and promotes the development of supramolecular chemistry (Wang et al., 2019).

Bile Salt Hydrolases and Host-Microbiome Crosstalk

Bile acids significantly impact host health, microbiome, and various disease states. Research has emphasized the role of bile acids in the digestion and absorption of dietary fat and their systemic effects due to their access to peripheral organs. Understanding the bacterial enzymes that drive the composition and modification of bile acids is crucial for comprehending their role in host health. This highlights the importance of bile acids as substrates for receptors controlling critical regulatory and metabolic processes, making them an essential class of bioactive molecules (Foley et al., 2019).

Bile Acid Signaling in Metabolic Disease

Bile acids are more than just the end products of cholesterol catabolism; they are signaling molecules and metabolic integrators. They play vital roles in the regulation of lipid, glucose, energy metabolism, inflammation, and drug metabolism and detoxification. Understanding the interaction between liver bile acids and the gut microbiota in regulating liver metabolism is crucial. This research can contribute to developing potential therapeutic agents for treating metabolic diseases of the liver (Li & Chiang, 2014).

Self-Assembled Main-Chain Poly(Bile Acid) Membranes

The discovery that mechanical scratching can lead to ordered wrinkle structures in bile acid derivatives opens up new possibilities in the field of bioengineering due to their excellent biocompatibility. This research can help understand the molecular basis of polymer wrinkle phenomena and potentially lead to new applications in bioengineering (Li et al., 2014).

Eigenschaften

Produktname |

Bile acid |

|---|---|

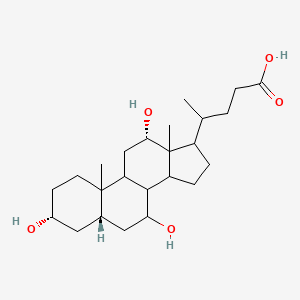

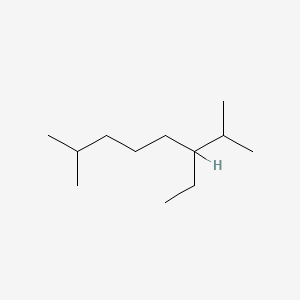

Molekularformel |

C24H40O5 |

Molekulargewicht |

408.6 g/mol |

IUPAC-Name |

4-[(3R,5S,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14-,15+,16?,17?,18?,19+,20-,22?,23?,24?/m0/s1 |

InChI-Schlüssel |

BHQCQFFYRZLCQQ-UMZBRFQRSA-N |

Isomerische SMILES |

CC(CCC(=O)O)C1CCC2C1([C@H](CC3C2[C@@H](C[C@H]4C3(CC[C@H](C4)O)C)O)O)C |

Kanonische SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Piktogramme |

Irritant |

Synonyme |

Acids, Bile Bile Acids Bile Acids and Salts Bile Salts Salts, Bile |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1209479.png)